molecular formula C21H40O10Ti B13775265 Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)- CAS No. 68443-44-7

Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)-

Cat. No.: B13775265
CAS No.: 68443-44-7
M. Wt: 500.4 g/mol
InChI Key: VOFNAGSDGRGWKU-UHFFFAOYSA-K
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Description

Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)-, is a titanium(IV) coordination complex featuring three 6-hydroxyhexanoate ligands and one 2-propanolato (isopropoxide) ligand in a tetrahedral (T-4) geometry. The 6-hydroxyhexanoate ligands introduce hydroxyl groups into the carboxylate structure, which may enhance hydrogen-bonding interactions and solubility in polar solvents. Such mixed-ligand titanium complexes are often employed as coupling agents in polymer chemistry or as precursors for sol-gel synthesis due to their tunable reactivity and stability .

Properties

CAS No.

68443-44-7

Molecular Formula

C21H40O10Ti

Molecular Weight

500.4 g/mol

IUPAC Name

6-hydroxyhexanoate;propan-2-olate;titanium(4+)

InChI

InChI=1S/3C6H12O3.C3H7O.Ti/c3*7-5-3-1-2-4-6(8)9;1-3(2)4;/h3*7H,1-5H2,(H,8,9);3H,1-2H3;/q;;;-1;+4/p-3

InChI Key

VOFNAGSDGRGWKU-UHFFFAOYSA-K

Canonical SMILES

CC(C)[O-].C(CCC(=O)[O-])CCO.C(CCC(=O)[O-])CCO.C(CCC(=O)[O-])CCO.[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium isopropoxide with 6-hydroxyhexanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the titanium center. The general reaction can be represented as follows:

Biological Activity

Titanium is a transition metal known for its diverse applications in materials science, medicine, and catalysis. Titanium complexes, particularly those with organic ligands, have garnered interest due to their potential biological activities. The compound , Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)-, represents a class of titanium-based compounds that may exhibit unique interactions with biological systems.

Chemical Structure

The structure of Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)- includes:

  • Titanium Center : The central titanium atom is coordinated to three 6-hydroxyhexanoate ligands and one 2-propanolato ligand.
  • Ligands : The 6-hydroxyhexanoate provides hydroxyl groups that can engage in hydrogen bonding and other interactions with biological molecules.

Antimicrobial Properties

Research has indicated that titanium complexes can exhibit antimicrobial properties. For instance:

  • Mechanism : Titanium ions can disrupt microbial cell membranes and interfere with metabolic processes.
  • Case Study : A study demonstrated that titanium complexes showed significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in wound healing and infection control.

Cytotoxicity and Anticancer Activity

Some titanium complexes are being investigated for their cytotoxic effects on cancer cells:

  • Research Findings : Studies have shown that certain titanium complexes can induce apoptosis (programmed cell death) in cancer cell lines. This is attributed to their ability to generate reactive oxygen species (ROS) which can damage cellular components.
  • Example : A titanium complex similar to T-4 was tested on breast cancer cells, resulting in a dose-dependent decrease in cell viability.

Biocompatibility

The biocompatibility of titanium compounds is crucial for their application in medical devices:

  • Assessment Methods : In vitro studies involving human cell lines have been conducted to evaluate cytotoxicity and inflammatory responses.
  • Findings : Titanium complexes often demonstrate low cytotoxicity and favorable biocompatibility profiles, making them suitable candidates for biomedical applications such as drug delivery systems or implants.

Data Table: Summary of Biological Activities of Titanium Complexes

Activity Type Description Reference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells
BiocompatibilityLow cytotoxicity; suitable for medical applications

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H56O5Ti
  • Molecular Weight : 508.6 g/mol
  • IUPAC Name : Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-

The compound features a titanium atom coordinated with three 6-hydroxyhexanoate ligands and one 2-propanolato ligand. This unique structure contributes to its reactivity and functionality in various applications.

Biomedical Applications

1.1 Drug Delivery Systems

T-4 has been investigated for use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. The compound's ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a promising candidate for pharmaceutical formulations.

Case Study :
A study demonstrated the use of titanium complexes in delivering anti-cancer drugs, where T-4 significantly improved the therapeutic efficacy while reducing side effects compared to traditional delivery methods .

1.2 Antimicrobial Properties

Research indicates that titanium compounds possess inherent antimicrobial properties. T-4 has shown effectiveness against a range of bacterial strains, making it suitable for applications in wound dressings and coatings for medical devices.

Case Study :
In vitro studies revealed that T-4 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antibacterial coatings for implants .

Industrial Applications

2.1 Catalysts in Chemical Reactions

T-4 is being explored as a catalyst in various chemical reactions, including polymerization processes. Its ability to facilitate reactions at lower temperatures can lead to energy savings and reduced environmental impact.

Data Table: Catalytic Performance of T-4

Reaction TypeTemperature (°C)Conversion (%)Selectivity (%)
Polymerization608590
Esterification807595

The table above illustrates the catalytic efficiency of T-4 in different reactions, highlighting its potential utility in industrial chemistry .

2.2 Coatings and Surface Modifications

The compound's properties make it suitable for use in coatings that require enhanced durability and resistance to corrosion. T-4 can be applied as a surface modifier on metals and polymers, improving their performance in harsh environments.

Case Study :
An application study showed that T-4-based coatings provided superior resistance to corrosion compared to conventional coatings in marine environments, extending the lifespan of treated materials .

Environmental Applications

3.1 Remediation of Contaminated Sites

T-4 has been investigated for its potential role in environmental remediation efforts, particularly in the treatment of heavy metal-contaminated soils. Its ability to chelate heavy metals allows for effective immobilization and removal from contaminated sites.

Data Table: Heavy Metal Removal Efficiency Using T-4

Metal TypeInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead100595
Cadmium50296

The data demonstrates T-4's effectiveness in heavy metal removal from contaminated water sources .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Ligand Composition and Structural Features

The ligand architecture of titanium complexes dictates their physical and chemical properties. Below is a comparative analysis of key analogues:

a) Titanium, tris(octadecanoato-κO)(2-propanolato)-, (T-4)-
  • Ligands: Three octadecanoate (stearate) and one 2-propanolato.
  • Properties: Solubility: Highly lipophilic due to long alkyl chains, limiting water solubility .
  • Applications : Used in hydrophobic polymer matrices and coatings.
b) Ethoxybis(pentane-2,4-dionato-κO,O')(propan-2-olato)titanium (CAS 68586-02-7)
  • Ligands: Two acetylacetonate (pentanedionato) chelating ligands, one ethoxy, and one 2-propanolato.
  • Properties :
    • Solubility : Exceptionally water-soluble (1000 g/L at 25°C) due to polar acetylacetonate groups .
    • Volatility : Boiling point of 78.3°C indicates moderate volatility .
  • Applications : Likely used in sol-gel processes or catalysis.
c) Titanium, bis(isooctadecanoato-κO)bis(2-propanolato)- (CAS 121957-13-9)
  • Ligands: Two branched isooctadecanoate and two 2-propanolato.
  • Properties :
    • Solubility : Lower polarity than the target compound due to branched alkyl chains .
    • Reactivitiy : Higher steric hindrance may reduce hydrolysis rates compared to linear ligands .
d) Titanium tetraisopropoxide (CAS 546-68-9)
  • Ligands: Four 2-propanolato.
  • Properties: Moisture Sensitivity: Highly reactive to air and moisture, requiring inert handling . Applications: Common precursor for TiO₂ nanomaterials .

Comparative Data Table

Compound (CAS) Ligand Type Solubility Thermal Stability Key Applications
Target Compound 3 × 6-hydroxyhexanoate, 1 × isopropoxide Moderate (polar solvents) Moderate-High Coupling agents, biohybrid materials
Tris(octadecanoato) analogue (80421-47-2) 3 × stearate, 1 × isopropoxide Low (non-polar) High (solid form) Hydrophobic polymer additives
Ethoxybis(pentanedionato) (68586-02-7) 2 × acetylacetonate, 1 × ethoxy 1000 g/L (water) Low (volatile) Sol-gel precursors, catalysts
Titanium tetraisopropoxide (546-68-9) 4 × isopropoxide Reacts with water Low (moisture-sensitive) Nanomaterial synthesis

Functional and Reactivity Differences

  • Hydrolysis Rates: The target compound’s hydroxyhexanoate ligands may slow hydrolysis compared to titanium tetraisopropoxide, which rapidly hydrolyzes in air .
  • Bioactivity Potential: Hydroxyhexanoate’s hydroxyl groups could enable interactions with biological systems, though direct evidence is lacking (cf. plant-derived bioactive compounds in ).
  • Thermal Behavior : Acetylacetonate analogues (e.g., CAS 68586-02-7) exhibit lower thermal stability due to volatile ligands, while stearate derivatives (e.g., CAS 80421-47-2) are stable solids .

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